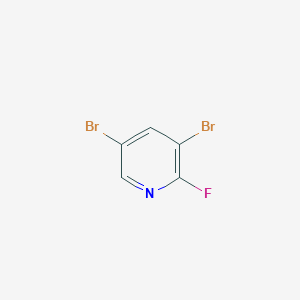
3-Fluoro-5-iodotoluene
Descripción general
Descripción
Synthesis Analysis
The synthesis of related iodonium salts is described in the first paper, where potassium organotrifluoroborates react with p-iodotoluene difluoride under mild conditions to produce various iodonium salts . This method could potentially be adapted for the synthesis of 3-Fluoro-5-iodotoluene by choosing appropriate starting materials and reaction conditions. Additionally, the second paper discusses the synthesis of fluoroalkenes from p-iodotoluene difluoride and terminal alkynes, which suggests that p-iodotoluene derivatives can be used as precursors for the introduction of fluorine atoms into aromatic compounds .
Molecular Structure Analysis
While the molecular structure of 3-Fluoro-5-iodotoluene is not directly analyzed in the provided papers, the structure can be inferred based on the general knowledge of halogenated aromatic compounds. The presence of both iodine and fluorine on the benzene ring would influence the electron distribution and could affect the reactivity of the compound.
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of 3-Fluoro-5-iodotoluene, but they do provide information on the reactivity of similar compounds. For instance, the fluoroalkenyliodonium salts mentioned in the second paper are reactive intermediates that can be transformed into various other compounds . This suggests that 3-Fluoro-5-iodotoluene could also participate in reactions that involve the cleavage of the carbon-iodine bond or the addition of nucleophiles at the position of the fluorine atom.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Fluoro-5-iodotoluene can be speculated based on the properties of related compounds described in the papers. For example, the third paper describes the synthesis of a dichloro-fluoro-trifluorotoluene, which indicates that halogenated toluenes can be synthesized and isolated under certain conditions . The presence of both iodine and fluorine in 3-Fluoro-5-iodotoluene would likely result in a compound with significant polar character, affecting its solubility and boiling point.
Aplicaciones Científicas De Investigación
Electrochemical and Catalytic Applications
3-Fluoro-5-iodotoluene has been explored for its potential in electrochemical and catalytic applications. It has been utilized as a mediator in the electrochemical fluorination of β-dicarbonyl compounds, demonstrating its efficiency in introducing fluorine atoms into specific molecular positions. This process is significant for creating α-fluoro-β-dicarbonyl compounds, which are valuable building blocks in synthesizing biologically active compounds (Hara et al., 1998). Additionally, its role in catalytic fluorination of 1,3-dicarbonyl compounds using iodoarene catalysts has been noted, where it assists in efficiently yielding 2-fluoro-1,3-dicarbonyl compounds (Kitamura et al., 2013).
Spectroscopy and Thermodynamics
The compound has also been a subject of study in the field of spectroscopy and thermodynamics. Investigations into its electronic and vibrational spectra, as well as its thermodynamic functions, provide insights into the molecular characteristics and behavior of di-halogentoluenes, including 3-Fluoro-5-iodotoluene (Goel, 1984).
Synthesis and Chemical Reactions
Research has also delved into the stereoselective synthesis of fluoroalkenes using fluoroalkenyliodonium salts, where p-iodotoluene difluoride reacts with terminal alkynes. This reaction highlights the versatility of 3-Fluoro-5-iodotoluene in synthesizing various chemical structures without needing to protect functional groups (Yoshida & Hara, 2008). Moreover, its effects on the phenyl coupling reaction on Cu(111) surfaces have been studied, indicating its impact on the kinetics and mechanisms of surface reactions (Meyers & Gellman, 1995).
Safety And Hazards
Propiedades
IUPAC Name |
1-fluoro-3-iodo-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYMMFUTIUURQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475932 | |
| Record name | 3-Fluoro-5-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-5-iodotoluene | |
CAS RN |
491862-84-1 | |
| Record name | 3-Fluoro-5-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-3-iodotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



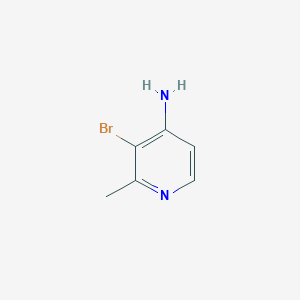
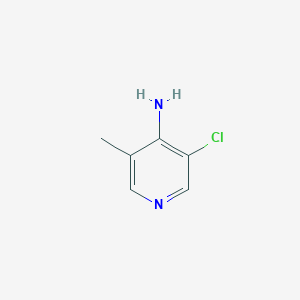
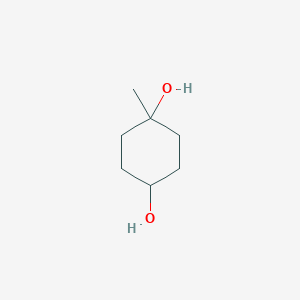
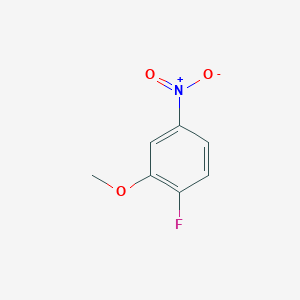
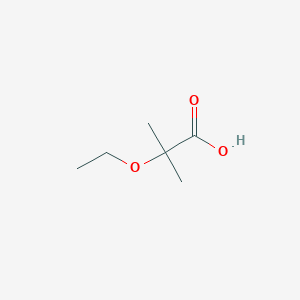
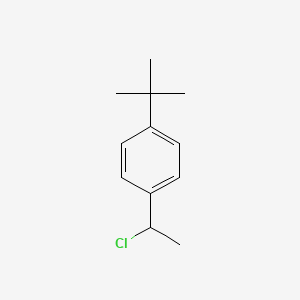
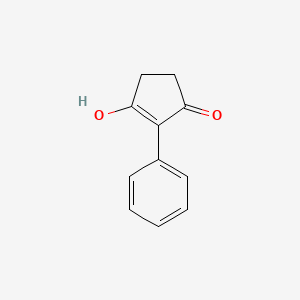


![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)


